Desethylchloroquine (DCQ) is a major bioactive metabolite of the antimalarial drug chloroquine (CQ). [, ] It is formed through the N-dealkylation of chloroquine in the body. [] DCQ exhibits antimalarial activity, although generally less potent than its parent compound, chloroquine. [, , ] Notably, it demonstrates comparable activity against chloroquine-sensitive Plasmodium falciparum strains but reduced activity against chloroquine-resistant strains. [, , ] DCQ contributes to the overall therapeutic effect of chloroquine and is a crucial factor in understanding the pharmacokinetics and pharmacodynamics of chloroquine treatment. [, , , , ]
Desethylchloroquine is a derivative of chloroquine, a well-known antimalarial drug. It is primarily recognized as an active metabolite of chloroquine, contributing to its pharmacological effects. This compound has garnered attention not only for its role in treating malaria but also for its potential applications in other diseases, including autoimmune disorders and viral infections.
Desethylchloroquine is produced in the body through the metabolic process of chloroquine. The drug is commonly prescribed for malaria treatment and has been extensively studied in various clinical settings due to its broad spectrum of activity against different strains of the malaria parasite.
Desethylchloroquine falls under the category of 4-aminoquinolines, which are characterized by their quinoline structure with an amino group. This classification is significant as it relates to the mechanism of action and therapeutic applications of the compound.
The synthesis of desethylchloroquine can be achieved through several methods. A notable approach involves a two-step synthesis that begins with generating an internal amide ion from chloroquine. This is followed by a reaction with 2,2,2-trichloroethyl chloroformate, leading to the elimination of ethylene and the formation of desethylchloroquine.
This method is favored for its efficiency and simplicity, allowing for rapid production of the compound.
Desethylchloroquine has a molecular formula of and a molecular weight of approximately 335.84 g/mol. Its structure features a chloro group at the 7-position and an ethylamino group at the 4-position on the quinoline ring system.
Desethylchloroquine participates in various chemical reactions, primarily involving substitution and elimination processes. The reactions are often characterized by:
Desethylchloroquine exerts its antimalarial effects primarily through interference with the heme detoxification pathway in Plasmodium species. The mechanism involves:
This mechanism underlies both its therapeutic efficacy against malaria and potential applications in other diseases characterized by similar pathways.
Relevant data indicate that desethylchloroquine retains significant stability during storage when protected from light and moisture.
Desethylchloroquine has several scientific applications:
Desethylchloroquine (C16H22ClN3, molecular weight 285.82 g/mol) is the primary N-deethylated metabolite of the 4-aminoquinoline antimalarials chloroquine (C18H26ClN3) and hydroxychloroquine. Its formation occurs via enzymatic removal of one ethyl group (–CH2CH3) from the tertiary amine terminus of the parent compound's side chain. This modification reduces molecular weight by 34 Da compared to chloroquine while preserving the quinoline core structure essential for antimalarial activity. The metabolite retains the protonatable nitrogen atoms, allowing it to accumulate in acidic compartments like the parasite's digestive vacuole—a key mechanism for antimalarial action [4] [3].
Table 1: Structural Comparison of Chloroquine and Desethylchloroquine
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | Quinoline core, diethylaminopentyl side chain |
Desethylchloroquine | C₁₆H₂₂ClN₃ | 285.82 | Quinoline core, ethyl(mono)aminopentyl side chain |
Desethylchloroquine was first identified in the mid-20th century during investigations into chloroquine's metabolic fate. Early studies using radiolabeled chloroquine in animal models and humans revealed that N-dealkylation was a dominant metabolic pathway, with desethylchloroquine representing up to 40% of circulating metabolites. This discovery coincided with the clinical observation that chloroquine exhibited prolonged therapeutic effects despite rapid initial clearance from plasma. Research demonstrated that desethylchloroquine, alongside other metabolites like bisdesethylchloroquine, contributes significantly to the overall antimalarial activity observed during treatment [3] [7]. The metabolite's identification fundamentally altered the understanding of chloroquine's pharmacokinetics, explaining its long terminal half-life and tissue accumulation patterns.
Table 2: Key Research Milestones for Desethylchloroquine
Time Period | Research Focus | Key Finding |
---|---|---|
1950s-1960s | Metabolic Pathways | Identification of N-deethylation as primary chloroquine metabolism route |
1970s-1980s | Pharmacokinetics | Quantification of plasma and tissue concentrations in humans |
1990s-Present | Analytical Methods | Development of HPLC and LC-MS/MS techniques for precise quantification |
Desethylchloroquine exhibits pharmacological activity against Plasmodium species, though its potency is approximately 30-50% lower than the parent compound against chloroquine-sensitive strains. Crucially, it maintains the ability to inhibit heme polymerization in the malaria parasite's digestive vacuole—the primary mechanism through which chloroquine and its metabolites exert their antimalarial effects. This metabolite contributes substantially to the overall therapeutic profile of chloroquine due to its extended half-life (1-2 weeks compared to chloroquine's 20-60 days) and significant tissue distribution [3] [4]. Approximately 10% of an administered chloroquine dose is excreted as desethylchloroquine in urine, highlighting its role in elimination pathways. The toxicological relevance stems from its lysosomal accumulation, which contributes to retinal toxicity mechanisms observed with long-term chloroquine therapy. Its persistence in tissues may also influence the delayed toxicity profiles associated with chloroquine treatment [7] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: